Cas no 847349-87-5 (2-(Benzyloxy)-5-bromo-4-picoline)

2-(Benzyloxy)-5-bromo-4-picoline is a brominated pyridine derivative featuring a benzyloxy substituent at the 2-position and a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and benzyloxy functional groups enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. Its stable crystalline form ensures ease of handling and storage. The structural motif of this compound makes it valuable for constructing complex heterocyclic frameworks, offering researchers a reliable building block for drug discovery and material science applications.
2-(Benzyloxy)-5-bromo-4-picoline structure
847349-87-5 structure
Product Name:2-(Benzyloxy)-5-bromo-4-picoline
CAS No:847349-87-5
MF:C13H12BrNO
MW:278.14448261261
CID:3162410
PubChem ID:58559318
Update Time:2025-05-26

2-(Benzyloxy)-5-bromo-4-picoline Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 5-bromo-4-methyl-2-(phenylmethoxy)-
    • 2-(BENZYLOXY)-5-BROMO-4-METHYLPYRIDINE;2-Benzyloxy-5-bromo-4-methylpyridine;
    • DB-127296
    • 2-benzyloxy-5-bromo-4-methylpyridine
    • 5-bromo-4-methyl-2-phenylmethoxypyridine
    • WMUZAUDQWAGJKI-UHFFFAOYSA-N
    • 2-(Benzyloxy)-5-bromo-4-methylpyridine
    • AKOS026673828
    • 847349-87-5
    • 2-(Benzyloxy)-5-bromo-4-picoline
    • MFCD22056739
    • BS-32856
    • E92128
    • SCHEMBL2470292
    • CS-0195762
    • MDL: MFCD22056739
    • Inchi: 1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
    • InChI Key: WMUZAUDQWAGJKI-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1C)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 277.01000
  • Monoisotopic Mass: 277.01023Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12000
  • LogP: 3.73150

2-(Benzyloxy)-5-bromo-4-picoline Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Benzyloxy)-5-bromo-4-picoline Pricemore >>

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Additional information on 2-(Benzyloxy)-5-bromo-4-picoline

Recent Advances in the Study of 2-(Benzyloxy)-5-bromo-4-picoline (CAS: 847349-87-5) in Chemical Biology and Pharmaceutical Research

2-(Benzyloxy)-5-bromo-4-picoline (CAS: 847349-87-5) is a brominated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have explored its potential in the design of novel anticancer agents, anti-inflammatory drugs, and antimicrobial compounds, leveraging its unique chemical structure for enhanced biological activity.

One of the most notable advancements in the study of 2-(Benzyloxy)-5-bromo-4-picoline is its role in the development of kinase inhibitors. Kinases are critical targets in oncology, and researchers have utilized this compound to synthesize derivatives with improved selectivity and potency against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzyloxy and bromo substituents of the pyridine core could significantly alter the binding affinity of the resulting inhibitors to their target kinases, offering new avenues for personalized cancer therapies.

In addition to its applications in oncology, 2-(Benzyloxy)-5-bromo-4-picoline has been investigated for its potential in anti-inflammatory drug development. A recent preprint on bioRxiv highlighted its use as a scaffold for designing small molecules that modulate NF-κB signaling, a pathway implicated in chronic inflammatory diseases. The study reported that derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokine production in vitro, suggesting promise for further preclinical evaluation.

Another emerging area of research involves the antimicrobial properties of 2-(Benzyloxy)-5-bromo-4-picoline derivatives. A 2024 study in Antimicrobial Agents and Chemotherapy explored the compound's utility in combating multidrug-resistant bacterial strains. By functionalizing the pyridine ring with various pharmacophores, researchers achieved compounds with broad-spectrum activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

The synthetic versatility of 2-(Benzyloxy)-5-bromo-4-picoline has also been a focus of recent methodological studies. Advances in catalytic C-H functionalization, as reported in Organic Letters, have enabled more efficient derivatization of this scaffold, reducing the number of synthetic steps required to access diverse compound libraries. Such innovations are expected to accelerate the discovery of new lead compounds in drug development pipelines.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(Benzyloxy)-5-bromo-4-picoline derivatives. Current research efforts, as outlined in a 2023 review in Drug Discovery Today, are addressing issues such as metabolic stability and bioavailability through structural modifications and formulation strategies. These efforts are critical for translating the compound's potential into clinically viable therapeutics.

In conclusion, 2-(Benzyloxy)-5-bromo-4-picoline (CAS: 847349-87-5) continues to be a valuable scaffold in chemical biology and pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Ongoing research into its structure-activity relationships, synthetic accessibility, and biological efficacy positions this compound as a key player in the future of drug discovery. Further investigations, particularly in vivo studies and clinical trials, will be essential to fully realize its therapeutic potential.

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